molecular formula C20H43NO2 B12656548 Einecs 282-672-7 CAS No. 84282-25-7

Einecs 282-672-7

Cat. No.: B12656548
CAS No.: 84282-25-7
M. Wt: 329.6 g/mol
InChI Key: UENOZSPHFYUZSC-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive database of chemicals marketed in the EU between 1971 and 1981. EINECS 282-672-7 is one of 56,703 compounds with well-defined chemical structures and validated physicochemical properties . Computational tools like EPISuite and PubChem 2D fingerprints are often employed to predict its behavior, such as logP (partition coefficient), solubility, and toxicity profiles .

Properties

CAS No.

84282-25-7

Molecular Formula

C20H43NO2

Molecular Weight

329.6 g/mol

IUPAC Name

N-butylbutan-1-amine;dodecanoic acid

InChI

InChI=1S/C12H24O2.C8H19N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-7-9-8-6-4-2/h2-11H2,1H3,(H,13,14);9H,3-8H2,1-2H3

InChI Key

UENOZSPHFYUZSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)O.CCCCNCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lauric acid, compound with dibutylamine (1:1), involves the reaction of lauric acid with dibutylamine. The reaction typically occurs under mild conditions, with the lauric acid being dissolved in a suitable solvent and then reacted with dibutylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. The process generally includes the use of large reactors where lauric acid and dibutylamine are mixed in the desired stoichiometric ratio. The reaction mixture is then stirred and maintained at the required temperature until the reaction is complete. The product is then purified through various techniques such as distillation or crystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Lauric acid, compound with dibutylamine (1:1), can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms .

Scientific Research Applications

Lauric acid, compound with dibutylamine (1:1), has several scientific research applications:

Mechanism of Action

The mechanism of action of lauric acid, compound with dibutylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, affecting their integrity and function. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodology for Comparison

Similarity assessments between EINECS compounds rely on:

  • Tanimoto Index : A metric using PubChem 2D fingerprints to quantify structural similarity (≥70% indicates significant overlap) .
  • Physicochemical Property Coverage : Tools like EPISuite evaluate bioavailability-related properties (e.g., logP, molecular weight) to map chemical space .

Key Findings

Structural Analogues EINECS 282-672-7 likely shares structural motifs with compounds like CAS 272-23-1 (thienopyridine derivative) and CAS 28899-75-4 (chlorinated indolecarboxylic acid), which exhibit high similarity scores (0.82–0.97) in analogous comparisons . These compounds often differ in substituents (e.g., halogens, carboxyl groups) or ring systems, affecting reactivity and applications.

Property-Based Clustering
EINECS compounds cluster into groups based on bioavailability properties. For example:

Property This compound (Hypothetical) CAS 272-23-1 CAS 28899-75-4
Molecular Weight (g/mol) ~250–300 135.19 195.60
logP 2.5–3.5 1.71 (iLOGP) 2.3 (WLOGP)
Solubility (mg/mL) 0.1–1.0 0.212 0.15
Bioavailability Score 0.6–0.8 0.55 0.65

This compound likely occupies a mid-range bioavailability space, balancing lipophilicity and solubility for industrial applications.

Toxicity and Regulatory Profiles
Compared to CAS 272-23-1 (CYP1A2 inhibitor) and CAS 28899-75-4 (low Leadlikeness score), this compound may exhibit moderate toxicity due to its hypothetical aromatic backbone and functional groups. However, its absence from REACH Annex VI Table 3.1 suggests lower regulatory scrutiny than substances requiring labeled analogs for hazard prediction .

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